![molecular formula C8H5ClN2O2 B2553271 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 912824-68-1](/img/structure/B2553271.png)

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

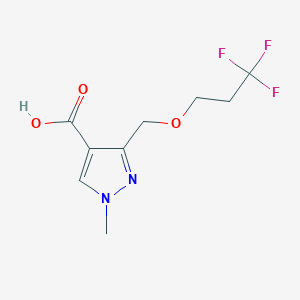

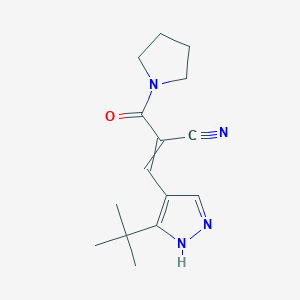

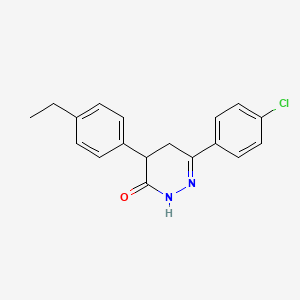

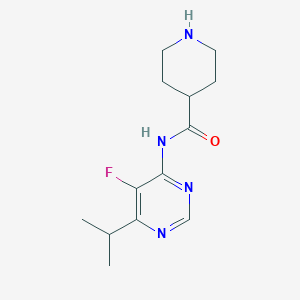

The compound “2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one” is a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The compound can be synthesized and characterized by 1H NMR and X-ray crystallography . A Michael addition-type reaction was proposed for the detection of the formed products . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Molecular Structure Analysis

The structure of the compound was solved in monoclinic, space group P21/n . The cation of the title compound, as shown by the single-crystal structure determination, has two conjugated aromatic rings that are almost coplanar with a dihedral angle of 0.230° .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule . The compound might interact with ctDNA by a groove mode of binding via hydrogen bonds .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 280–283°C . The structure was solved in monoclinic, space group P21/n with a = 11.8295 (12), b = 6.2214 (6), c = 13.8133 (15) Å, β = 97.7860 (10) °, V = 1007.23 (18) Å3, Z = 4, and with Rint = 0.077 .Applications De Recherche Scientifique

Structural Features and Reactions

The compound is a part of the pyridopyrimidines class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .

2. Synthesis of Biologically Active Heterocyclic Compounds The compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . It can be used to introduce a series of nucleophilic reagents, such as formate reagents, alcohol compounds, amine compounds, etc .

Interaction with DNA

The compound might interact with calf thymus DNA (ctDNA) by a groove mode of binding via hydrogen bonds . This interaction is significant as DNA is a major target for drugs and some toxic chemicals .

Pharmaceutical Applications

Many pyrimidine and pyridopyrimidine derivatives show interesting pharmaceutical properties, such as antiviral, antibacterial, anti-HIV, antiallergic, and antitumoral activities .

Use in Tranquilizers

Pyrido[1,2-a]pyrimidine was used as a tranquilizer, for example, pirenperone .

Use in Anti-allergic Agents

The compound was used as an anti-allergic agent, for example, barmastine .

Use in Anti-ulcerative Agents

The compound was used as an anti-ulcerative agent .

Use in Anti-asthmatics

The compound was used in anti-asthmatics, for example, pemirolast .

Propriétés

IUPAC Name |

2-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKCMUBXIANKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=C(N=C2C(=C1)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)

![methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2553202.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)